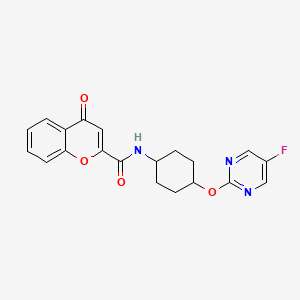

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide

Description

BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c21-12-10-22-20(23-11-12)27-14-7-5-13(6-8-14)24-19(26)18-9-16(25)15-3-1-2-4-17(15)28-18/h1-4,9-11,13-14H,5-8H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDABOILYDNTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether linkage, along with a chromene core. The unique combination of these functional groups suggests diverse biological interactions.

| Component | Structure | Significance |

|---|---|---|

| Cyclohexyl Group | Cyclohexyl | Provides hydrophobic characteristics. |

| 5-Fluoropyrimidine | 5-Fluoropyrimidine | Enhances anticancer activity. |

| Chromene Core | Chromene | Known for various pharmacological properties. |

Anticancer Potential

Preliminary studies indicate that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases that regulate cell cycle progression and apoptosis.

Case Study: Cytotoxicity Against MDA-MB-231 Cells

In vitro studies have shown that this compound can inhibit the proliferation of the MDA-MB-231 breast cancer cell line. The following table summarizes the findings:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These results suggest a dose-dependent cytotoxic effect, indicating potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets involved in cancer progression. The fluoropyrimidine unit is particularly notable as similar compounds are commonly used in chemotherapy regimens.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the interaction between N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide and target proteins associated with cancer pathways. These studies reveal potential binding sites and interactions that could elucidate its mechanism of action.

Pharmacological Implications

The dual functionality of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide allows it to engage multiple biological pathways, enhancing its therapeutic potential. Its structural similarities to established anticancer agents suggest it could be developed into a novel therapeutic candidate.

Future Directions

Further research is necessary to fully understand the biological activity and therapeutic implications of this compound. Key areas for future investigation include:

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Synergistic Effects : Exploring combinations with existing chemotherapeutics.

- Mechanistic Studies : Elucidating detailed pathways involved in its anticancer effects.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the functionalization of the cyclohexyl moiety. Key steps include:

- Coupling Reactions : Formation of the cyclohexyl-ether linkage using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to attach the 5-fluoropyrimidin-2-yloxy group .

- Amide Bond Formation : Condensation of the chromene-2-carboxylic acid derivative with the cyclohexylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) compared to conventional heating .

- Solvent Selection : Polar aprotic solvents like DMF or DCM improve solubility and reaction efficiency .

- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (HRMS) :

Advanced: How can researchers investigate the structure-activity relationship (SAR) to enhance biological efficacy?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents:

- Biological Assays :

- Computational Modeling :

Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic Profiling :

- Formulation Adjustments :

- Improve solubility via co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies .

- Dose-Response Correlation :

- Compare in vitro IC50 with in vivo efficacy at varying doses (e.g., 10–100 mg/kg in murine models) .

Advanced: What computational approaches predict binding affinity and selectivity?

Methodological Answer:

- Molecular Docking :

- Molecular Dynamics (MD) Simulations :

- Free Energy Perturbation (FEP) :

Advanced: How to design experiments to identify biological targets and mechanisms of action?

Methodological Answer:

- Pull-Down Assays :

- Use biotinylated analogs immobilized on streptavidin beads to isolate binding proteins from cell lysates .

- Kinase Profiling Panels :

- Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR-Cas9 Knockout :

- Validate target relevance by knocking out candidate genes in cellular models and assessing resistance .

Basic: What parameters affect solubility and stability in various solvents?

Methodological Answer:

- Solubility Screening :

- Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using nephelometry .

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Advanced: What methodologies assess metabolic stability and pharmacokinetics in preclinical models?

Methodological Answer:

- In Vitro ADME :

- In Vivo PK Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.